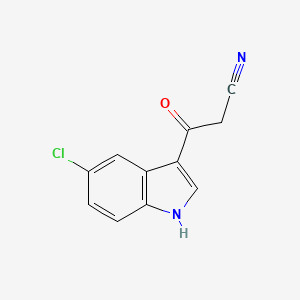
2-((Furan-2-ylmethyl)amino)acetic acid hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride is a compound that features a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride typically involves the reaction of furan-2-carboxaldehyde with glycine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Microwave-assisted synthesis has also been reported to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and scalability. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The imine intermediate can be reduced to form the amine derivative.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid from oxidation, the amine derivative from reduction, and various substituted furans from electrophilic substitution reactions .
Aplicaciones Científicas De Investigación
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of polymers and resins, as well as in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-((Furan-2-ylmethyl)(methyl)carbamoyl)amino)acetic acid: Similar structure but with a methyl group attached to the nitrogen atom.
Furan-2-carboxylic acid: A simpler compound with a carboxyl group directly attached to the furan ring.
Uniqueness
2-((Furan-2-ylmethyl)amino)acetic acid hydrochloride is unique due to its combination of the furan ring and the aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H10ClNO3 |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO3.ClH/c9-7(10)5-8-4-6-2-1-3-11-6;/h1-3,8H,4-5H2,(H,9,10);1H |
Clave InChI |
KHSYIXZMRPAIRM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)CNCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
